molecular formula C12H17NO B14335081 N-(2,6-Dimethylphenyl)oxolan-2-amine CAS No. 106647-77-2

N-(2,6-Dimethylphenyl)oxolan-2-amine

Cat. No.: B14335081
CAS No.: 106647-77-2
M. Wt: 191.27 g/mol
InChI Key: KZAQQYNZOPGESN-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)oxolan-2-amine: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions, attached to an oxolan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)oxolan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaniline with an oxirane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack of the amine group on the oxirane ring, leading to the formation of the oxolan-2-amine structure.

Reaction Conditions:

    Reagents: 2,6-dimethylaniline, oxirane derivative

    Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)

    Solvents: Polar solvents such as ethanol or methanol

    Temperature: Room temperature to moderate heating (25-80°C)

    Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)oxolan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Formation of N-(2,6-dimethylphenyl)oxolan-2-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted phenyl derivatives, such as N-(2,6-dimethyl-4-nitrophenyl)oxolan-2-amine.

Scientific Research Applications

N-(2,6-Dimethylphenyl)oxolan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)oxolan-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as its role as an antimicrobial agent or a pharmaceutical intermediate.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)oxolan-2-amine can be compared with other similar compounds, such as:

    N-(2,4-Dimethylphenyl)oxolan-2-amine: Differing in the position of methyl groups on the phenyl ring.

    N-(2,6-Dimethylphenyl)tetrahydrofuran-2-amine: Featuring a tetrahydrofuran ring instead of an oxolan ring.

    N-(2,6-Dimethylphenyl)pyrrolidine-2-amine: Containing a pyrrolidine ring instead of an oxolan ring.

Properties

CAS No.

106647-77-2

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)oxolan-2-amine

InChI

InChI=1S/C12H17NO/c1-9-5-3-6-10(2)12(9)13-11-7-4-8-14-11/h3,5-6,11,13H,4,7-8H2,1-2H3

InChI Key

KZAQQYNZOPGESN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2CCCO2

Origin of Product

United States

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